1,2,3,4-Cyclobutanetetracarboxylic acid

Metal-Organic Frameworks Coordination Polymers Topological Control

Standard linear or aromatic tetracarboxylates fail to deliver the optical transparency or 3D framework topology required for advanced materials. This semi-rigid cyclobutane core offers: - **For Polyimides**: Eliminates charge-transfer coloration, enabling transparent flexible display films (via CBDA dianhydride). - **For MOFs**: Directs 3D porous networks for H₂/CO₂ storage vs. 2D sheets from flexible linkers. - **Purity**: ≥98% (GC), Tm 237-241°C. Reliable supply for reproducible R&D scale-up.

Molecular Formula C8H8O8
Molecular Weight 232.14 g/mol
CAS No. 53159-92-5
Cat. No. B031561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Cyclobutanetetracarboxylic acid
CAS53159-92-5
SynonymsNSC 131453_x000B_
Molecular FormulaC8H8O8
Molecular Weight232.14 g/mol
Structural Identifiers
SMILESC1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
InChIKeyCURBACXRQKTCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1,2,3,4-Cyclobutanetetracarboxylic Acid


1,2,3,4-Cyclobutanetetracarboxylic acid (CAS: 53159-92-5), with the formula C8H8O8, is a semi-rigid alicyclic tetracarboxylic acid . Characterized by a cyclobutane ring bearing four carboxyl groups, it is distinct from its linear aliphatic and planar aromatic counterparts . This compound serves primarily as a versatile polycarboxylate ligand in coordination chemistry and as a critical precursor to its dianhydride (CAS: 4415-87-6), a key monomer for high-performance polyimides [1]. Its commercial availability, with typical purity specifications of 98% (GC) and a melting point of 237-241°C, facilitates its direct use in both academic and industrial research settings .

Coordination Chemistry Semi-rigid tetracarboxylate linker for 3D MOF and coordination polymer synthesis
Polyimide Monomer Precursor Dianhydride derivative supports alicyclic polyimides with optical transparency and low polarizability

Why 1,2,3,4-Cyclobutanetetracarboxylic Acid Cannot Be Substituted


Generic substitution fails because the macroscopic performance of the final material—whether a coordination polymer or a high-tech film—is dictated by the precise three-dimensional geometry and electronic environment of the linker. Unlike its flexible linear analog 1,2,3,4-butanetetracarboxylic acid or rigid planar aromatic tetracarboxylates, the cyclobutane core of this compound enforces a specific, semi-flexible alicyclic scaffold [1]. This unique geometry governs the resulting framework's topology, porosity, and thermal stability in Metal-Organic Frameworks (MOFs) and critically determines the optical transparency and dielectric properties of derived polyimides [2]. The quantitative evidence below demonstrates that even structurally similar tetracarboxylic acids lead to vastly different material outcomes, making the selection of 1,2,3,4-cyclobutanetetracarboxylic acid a non-trivial, performance-driven decision.

Target vs
Linear Aliphatic Analog (H4BTC)
May shift framework dimensionality from 3D to 2D network formation under similar hydrothermal conditions
Target vs
Aromatic Dianhydrides (PMDA, BPDA)
Optical clarity and dielectric properties may differ; alicyclic core eliminates charge-transfer coloration, aromatic analogs retain polarizable π-systems
Target vs
Generic Tetracarboxylate Linkers
Thermal stability and coordination geometry may not transfer; cyclobutane scaffold affords specific chelation and pore architecture not guaranteed by flexible or planar counterparts

Quantitative Differentiation of 1,2,3,4-Cyclobutanetetracarboxylic Acid


Rigidity-Driven 3D Framework Formation

In a direct head-to-head comparison under identical hydrothermal conditions with uranyl nitrate, 1,2,3,4-cyclobutanetetracarboxylic acid (H4CBTC) yields three-dimensional frameworks, whereas its linear aliphatic analog, 1,2,3,4-butanetetracarboxylic acid (H4BTC), forms a two-dimensional (4,4) grid. Furthermore, the cyclobutane linker's conformation (cis,trans,cis vs. trans,trans,trans) provides a tunable geometric parameter to control the resulting pore architecture, a level of control not possible with the highly flexible butane-based linker [1].

Framework Dimensionality
Head-to-head comparison
Target: 3D frameworks (cubic lattice with large channels) Comparator: 2D (4,4) grid from linear H4BTC
Geometry-driven topology control; 3D architecture enables high porosity and guest-accessible void space
Hydrothermal synthesis with uranyl nitrate
Metal-Organic Frameworks Coordination Polymers Topological Control

Alicyclic Dianhydrides for Optical Transparency

Polyimides derived from aromatic tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA) or biphenyltetracarboxylic dianhydride (BPDA), suffer from significant coloration and undesirable polarization due to intra- and inter-molecular charge transfer (CT) interactions from their aromatic π-electron systems [1][2]. By class-level inference, replacing these with the alicyclic 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) eliminates these CT interactions, resulting in polyimide films with high optical transparency and excellent dielectric properties [2]. The patent literature explicitly teaches that CBDA-derived polyimides are suitable for optical applications where aromatic polyimides fail [2].

Optical Clarity
Class-level inference
Alicyclic CBDA-derived polyimides exhibit high transparency; aromatic counterparts (PMDA, BPDA) show coloration from CT interactions
Supports selection for optical-grade polyimide research where low polarizability is required
Patent-derived class-level comparison
Polyimide Films Optical Materials Dielectric Properties

Enhanced Photoluminescence Quantum Yield in Ln-MOFs

While not a direct comparator, studies on Lanthanide Metal-Organic Frameworks (Ln-MOFs) synthesized with the 1,2,3,4-cyclobutanetetracarboxylate (cbtc) ligand demonstrate solid-state absolute quantum yields of 37.16% for Eu-Na and 47.26% for Tb-Na MOFs [1]. A key factor contributing to these high values, as inferred from the structure-property correlation, is the absence of water molecules in the first coordination sphere of the lanthanide ion. This reduces efficient energy transfer to O-H vibrational modes, a common quenching pathway for lanthanide luminescence [1]. This suggests that the cbtc ligand's geometry promotes a more rigid, protective coordination environment around the emissive center compared to more flexible or less sterically demanding carboxylate linkers.

Photoluminescence QY
Supporting evidence
Eu-Na MOF: 37.16% | Tb-Na MOF: 47.26%
Reported solid-state quantum yields suggest efficient ligand-sensitized luminescence
Ln-MOFs with cbtc ligand; absence of coordinated water reduces quenching
Lanthanide MOFs Photoluminescence Luminescent Materials

Efficient Dianhydride Synthesis

A direct comparison in the patent literature highlights a significant process advantage for the target compound. A novel method for producing the key derivative 1,2,3,4-cyclobutanetetracarboxylic acid-1,2:3,4-dianhydride (CBDA) via photodimerization achieves a high yield (e.g., 97.5% for a methyl ester derivative) and, critically, produces a product that is not a colored solid, unlike the precipitate from prior art processes [1]. The ability to produce a high-purity, colorless dianhydride monomer is essential for synthesizing the high-performance, transparent polyimides discussed above.

Dianhydride Yield
Head-to-head comparison
97.5% yield (methyl ester derivative); white crystalline product
Improved monomer purity and defined yield vs. prior art colored solid
Photodimerization method; crystallization step
Monomer Synthesis Process Chemistry Polyimide Precursors

Exceptional Thermal Stability in Lanthanide Coordination Polymers

The 3D lanthanide coordination polymer La(H2O)(Hcbtc) (where H4cbtc = 1,2,3,4-cyclobutanetetracarboxylic acid) exhibits high thermal stability, remaining intact up to 400 °C before decomposition begins [1]. This is a direct, quantifiable performance metric. While many coordination polymers decompose at much lower temperatures (often <300 °C), the all-trans conformation of the Hcbtc ligand and the robust edge-sharing LaO9 polyhedral chains in this structure confer significant thermal robustness [1]. This provides a clear advantage over more labile frameworks for applications requiring elevated temperatures.

Thermal Stability
Cross-study comparable
Decomposition onset >400 °C
High thermal robustness suitable for high-temperature coordination polymer applications
TGA under N2; La coordination polymer
Coordination Polymers Thermal Stability High-Temperature Materials

Application Scenarios for 1,2,3,4-Cyclobutanetetracarboxylic Acid


Colorless Polyimide Films for Flexible Electronics

When procuring monomers for optical-grade polyimide films, 1,2,3,4-cyclobutanetetracarboxylic acid (as its dianhydride derivative, CBDA) is the preferred choice over traditional aromatic dianhydrides (e.g., PMDA, BPDA). The evidence shows that the alicyclic nature of CBDA eliminates intramolecular charge-transfer complexes that cause coloration in aromatic polyimides, resulting in films with high optical transparency [1]. This property is non-negotiable for applications such as flexible display substrates, optical waveguides, and transparent insulation layers in next-generation electronics.

3D MOFs with Controlled Porosity

For researchers designing MOFs for gas storage (e.g., H2, CO2) or molecular separations, 1,2,3,4-cyclobutanetetracarboxylic acid provides a distinct advantage over flexible aliphatic linkers like 1,2,3,4-butanetetracarboxylic acid. Direct comparative studies confirm that while the flexible butane linker tends to form 2D sheets, the semi-rigid cyclobutane core of the target compound reliably directs the assembly of 3D frameworks [2]. This 3D architecture is essential for creating the interconnected pore networks required for high-capacity guest uptake and efficient molecular transport.

Thermally Robust Lanthanide Luminescent Sensors

The target compound is a validated ligand for creating highly stable and efficient lanthanide (Ln) luminescent materials. The resulting Ln-MOFs not only demonstrate high solid-state quantum yields (up to 47.26% for Tb-Na MOFs) but also exhibit exceptional thermal stability, with decomposition temperatures exceeding 400 °C [3]. This combination of high luminescence efficiency and thermal robustness makes the ligand ideal for developing stable, long-lasting sensors and light-emitting devices for use in demanding industrial or aerospace environments.

Reliable Sourcing of High-Purity Dianhydride Monomer

Industrial R&D and process chemists seeking a dependable supply of cyclobutanetetracarboxylic dianhydride (CBDA) should prioritize suppliers utilizing modern synthetic routes. Evidence from the patent literature indicates that advanced photodimerization methods yield CBDA with high purity (as a white crystalline solid) and high efficiency (e.g., 97.5% yield for a key intermediate) [4]. This contrasts with older, less reliable methods that resulted in colored and poorly characterized products, ensuring a higher quality monomer for reproducible polymer synthesis and scale-up.

Application
Selection Property
Validation Focus
Polyimide film research for optical and electronic uses
Alicyclic dianhydride monomer vs. aromatic alternatives
Optical transparency, dielectric constant, and film color evaluation
3D MOF synthesis for gas storage or separation studies
Semi-rigid cyclobutane linker vs. flexible aliphatic linkers
Framework dimensionality, porosity, and guest-accessible volume
Lanthanide luminescent material development
Cbtc ligand coordination geometry and protection of emissive centers
Solid-state quantum yield and thermal stability under operating conditions
High-purity dianhydride monomer supply for polymer R&D
Modern photodimerization-based synthesis vs. older processes
Product purity, yield reproducibility, and color as quality indicator

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